![molecular formula C23H26N2O3 B3209653 N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-ethoxybenzamide CAS No. 1060198-28-8](/img/structure/B3209653.png)
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-ethoxybenzamide
Übersicht
Beschreibung
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-ethoxybenzamide, also known as CEP-33779, is a small molecule inhibitor that has been under scientific research for its potential therapeutic applications. The compound is a selective inhibitor of the transcription factor NF-κB essential modulator (NEMO) and has been found to have anti-inflammatory and anti-tumor properties.
Wirkmechanismus
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-ethoxybenzamide selectively inhibits the interaction between NEMO and the upstream kinase IKKβ, which is essential for the activation of NF-κB. By inhibiting this interaction, N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-ethoxybenzamide prevents the translocation of NF-κB to the nucleus, resulting in decreased expression of pro-inflammatory and pro-tumorigenic genes.
Biochemical and Physiological Effects:
In preclinical studies, N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-ethoxybenzamide has been shown to have anti-inflammatory and anti-tumor effects. The compound has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell types. In addition, N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-ethoxybenzamide has been found to inhibit the growth of various cancer cell lines in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-ethoxybenzamide has several advantages as a research tool, including its selectivity for NEMO and its ability to inhibit NF-κB activation. However, the compound has limited solubility in aqueous solutions, which can make it challenging to use in certain experimental settings. In addition, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-ethoxybenzamide. One area of interest is the development of more potent and selective inhibitors of NEMO that can be used as therapeutic agents. Another area of interest is the investigation of the role of NF-κB signaling in various diseases and the potential for targeting this pathway for therapeutic benefit. Finally, the safety and efficacy of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-ethoxybenzamide in clinical trials should be further explored to determine its potential as a therapeutic agent for human diseases.
Wissenschaftliche Forschungsanwendungen
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-ethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory bowel disease, and rheumatoid arthritis. The compound has been found to inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cancer development.
Eigenschaften
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2-ethoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-2-28-21-10-6-5-9-19(21)22(26)24-18-12-11-16-13-14-25(20(16)15-18)23(27)17-7-3-4-8-17/h5-6,9-12,15,17H,2-4,7-8,13-14H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLISNCPYDFNJEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-ethoxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.